molecular formula C25H30O13 B1244131 2''-Epifraxamoside

2''-Epifraxamoside

Cat. No. B1244131
M. Wt: 538.5 g/mol
InChI Key: QVUZRUJONIJRDT-ZDVSSOLQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2''-Epifraxamoside is a natural product found in Jasminum grandiflorum with data available.

Scientific Research Applications

Isolation and Structural Analysis

A significant application of 2''-Epifraxamoside is in the field of phytochemistry, particularly in the isolation and structural analysis of natural compounds. In a study by Sadhu et al. (2007), 2''-Epifraxamoside, along with demethyl-2''-Epifraxamoside and other compounds, were isolated from Jasminum grandiflorum. These compounds' structures were elucidated through detailed spectroscopic analysis, showcasing the compound's relevance in identifying and understanding plant-based bioactive compounds (Sadhu, Khan, Ohtsuki, & Ishibashi, 2007).

Implications in Pharmacological Research

While direct studies on 2''-Epifraxamoside in pharmacological research are limited, its structural analysis and isolation play a crucial role in exploring its potential therapeutic applications. For instance, the isolation of secoiridoid glucosides like 2''-Epifraxamoside may provide insights into their possible health benefits and lead to further research in drug discovery and development.

Role in Translational Research

Translational research, especially in pharmacology and medicine, often involves exploring natural compounds for potential therapeutic uses. The identification and structural elucidation of compounds like 2''-Epifraxamoside can be a crucial first step in this process, as demonstrated in the broader context of translational epidemiology studies (Khoury, Gwinn, & Ioannidis, 2010).

properties

Molecular Formula

C25H30O13

Molecular Weight

538.5 g/mol

IUPAC Name

methyl (1S,3S,7S,12S,15R,16S,17S,18R,20E)-12-(3,4-dihydroxyphenyl)-20-ethylidene-16,17,18-trihydroxy-9-oxo-2,4,10,13,19-pentaoxatricyclo[13.3.1.13,7]icos-5-ene-6-carboxylate

InChI

InChI=1S/C25H30O13/c1-3-12-13-7-19(28)35-9-17(11-4-5-15(26)16(27)6-11)34-10-18-20(29)21(30)22(31)25(37-18)38-24(12)36-8-14(13)23(32)33-2/h3-6,8,13,17-18,20-22,24-27,29-31H,7,9-10H2,1-2H3/b12-3+/t13-,17+,18+,20+,21-,22+,24-,25-/m0/s1

InChI Key

QVUZRUJONIJRDT-ZDVSSOLQSA-N

Isomeric SMILES

C/C=C/1\[C@@H]2CC(=O)OC[C@@H](OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)O[C@@H]1OC=C2C(=O)OC)O)O)O)C4=CC(=C(C=C4)O)O

SMILES

CC=C1C2CC(=O)OCC(OCC3C(C(C(C(O3)OC1OC=C2C(=O)OC)O)O)O)C4=CC(=C(C=C4)O)O

Canonical SMILES

CC=C1C2CC(=O)OCC(OCC3C(C(C(C(O3)OC1OC=C2C(=O)OC)O)O)O)C4=CC(=C(C=C4)O)O

synonyms

2''-epifraxamoside

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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